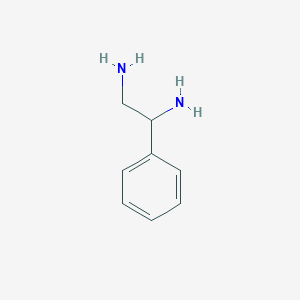

1-Phenylethane-1,2-diamine

Description

BenchChem offers high-quality 1-Phenylethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVBQABBEKLFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330724 | |

| Record name | 1-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5700-56-1 | |

| Record name | 1-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-phenylethane-1,2-diamine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 1-phenylethane-1,2-diamine, a chiral diamine of significant interest to researchers, scientists, and drug development professionals. This document details experimental protocols for its synthesis, presents its properties in structured tables, and visualizes key synthetic and biological pathways.

Physicochemical Properties

1-phenylethane-1,2-diamine is a chiral organic compound with the chemical formula C₈H₁₂N₂. Its properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-phenylethane-1,2-diamine | [1] |

| CAS Number | 5700-56-1 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Boiling Point | 262.6 °C | [2] |

| Appearance | Liquid | [3] |

| Solubility in Water | 130 g/L (for (S)-enantiomer at 25 °C) | [4] |

| Qualitative Solubility | Soluble in ethanol and methanol; slightly soluble in chloroform; insoluble in water (for the related (+)-1,2-diphenylethylenediamine) | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available, detailed shifts and coupling constants vary with solvent and stereochemistry. | [3][5] |

| ¹³C NMR | Spectra available, detailed peak assignments vary with solvent and stereochemistry. | [5][6][7] |

| Infrared (IR) | Vapor phase IR spectra are available. | [1] |

| Mass Spectrometry (MS) | GC-MS data is available. | [1] |

Synthesis of 1-phenylethane-1,2-diamine

Several synthetic routes to 1-phenylethane-1,2-diamine have been reported, including chemical synthesis and biocatalytic methods. The choice of method often depends on the desired stereochemistry and scale of production.

Chemical Synthesis

A common chemical approach involves the hydrolysis of N,N'-diacetyl-1-phenylethylenediamine.

-

A mixture of 20 g of 1-phenyl-1-acetylamino-2-acetylaminoethane and 100 ml of concentrated HCl is refluxed for 15 hours.

-

The reaction mixture is then chilled to induce precipitation of the product.

-

The resulting solid is collected by filtration.

-

The collected solid is washed sequentially with acetone and then with ether.

-

The final product, 1-phenylethane-1,2-diamine dihydrochloride, is obtained with a yield of approximately 13.7 g.

-

It is recommended to store the product in a refrigerator to prevent the loss of bound HCl.

Biocatalytic Synthesis

Enantiomerically pure 1-phenylethane-1,2-diamine can be synthesized from L-phenylalanine using multi-enzyme pathways. This method offers high enantiomeric purity.

Detailed protocols for biocatalytic synthesis often involve proprietary engineered enzymes and specific fermentation conditions. However, a general procedure can be outlined:

-

Enzyme Preparation: The required enzymes, such as alcohol dehydrogenases and amine dehydrogenases, are typically produced in a recombinant host like E. coli.

-

Reaction Setup: L-phenylalanine is added to a buffered aqueous solution containing the enzyme preparation.

-

Conversion: The reaction mixture is incubated under controlled conditions (e.g., temperature, pH) to allow for the enzymatic conversion.

-

Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of the starting material and the formation of the product.

-

Purification: Once the reaction is complete, the product is isolated and purified from the reaction mixture using standard chromatographic techniques. This method can achieve high yields (up to 81%) and excellent optical purity (>99% enantiomeric excess).

Applications in Drug Development

1-phenylethane-1,2-diamine and its derivatives have garnered attention in drug development, particularly as modulators of the CXCL12/CXCR4 signaling axis. This pathway is implicated in various physiological and pathological processes, including cancer metastasis.

The CXCL12/CXCR4 Signaling Pathway

The chemokine CXCL12 and its receptor CXCR4 play a crucial role in cell trafficking, proliferation, and survival.[6] Dysregulation of this axis is associated with the progression of several cancers.[6] 1-phenylethane-1,2-diamine is a conformational analogue of CXCL12 and can act as an antagonist to the CXCR4 receptor, thereby inhibiting downstream signaling.[2]

References

- 1. 1-Phenylethane-1,2-diamine | C8H12N2 | CID 432011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. rsc.org [rsc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. rsc.org [rsc.org]

- 6. 1,2-Diphenylethane-1,2-diamine | C14H16N2 | CID 110695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Diphenylethane(103-29-7) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to (S)-1-phenylethane-1,2-diamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-phenylethane-1,2-diamine is a chiral diamine that serves as a valuable building block and ligand in asymmetric synthesis. Its stereogenic center and the presence of two amino groups make it a versatile component in the development of chiral catalysts, auxiliaries, and as a key intermediate in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its structure, physicochemical properties, and key experimental protocols relevant to its synthesis and application in drug development.

Chemical Structure and Identification

The structure of (S)-1-phenylethane-1,2-diamine is characterized by a phenyl group and two amino groups attached to an ethane backbone. The "(S)" designation indicates the stereochemical configuration at the chiral carbon atom (C1), which is bonded to the phenyl group and one of the amino groups.

Chemical Structure:

SMILES Representation: N--INVALID-LINK--CN

InChI Key: CRVBQABBEKLFIN-MRVPVSSYSA-N

Physicochemical and Spectral Data

A summary of the key quantitative data for (S)-1-phenylethane-1,2-diamine is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 62779-70-8 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow solid or liquid | |

| Boiling Point | 262.6 °C | |

| Solubility | Soluble in water (130 g/L at 25 °C) and polar organic solvents. | [1] |

| Topological Polar Surface Area | 52 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-phenylethane-1,2-diamine and Chiral Resolution

This protocol is divided into two main stages: the synthesis of the racemic diamine and its subsequent separation into the (S)- and (R)-enantiomers.

Part A: Synthesis of Racemic 1-phenylethane-1,2-diamine via Reductive Amination

This procedure is based on the reductive amination of an α-keto aldehyde, such as phenylglyoxal.

Materials:

-

Phenylglyoxal

-

Ammonia (aqueous or in methanol)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

-

Methanol or other suitable solvent

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve phenylglyoxal in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of ammonia in methanol to the flask while stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours to allow for imine formation.

-

Cool the reaction mixture again in an ice bath and add the reducing agent portion-wise, monitoring the reaction by TLC.

-

Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or dilute acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-phenylethane-1,2-diamine.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Part B: Chiral Resolution using (+)-Tartaric Acid

This procedure leverages the differential solubility of the diastereomeric salts formed between the racemic diamine and a chiral resolving agent.

Materials:

-

Racemic 1-phenylethane-1,2-diamine

-

(+)-Tartaric acid

-

Methanol or ethanol

-

Sodium hydroxide solution (e.g., 1 M)

-

Dichloromethane or other extraction solvent

-

Standard laboratory glassware

Procedure:

-

Dissolve the racemic 1-phenylethane-1,2-diamine in hot methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.

-

Slowly add the hot tartaric acid solution to the diamine solution with stirring. A precipitate of the diastereomeric salt should form.

-

Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to maximize crystallization.

-

Collect the crystalline salt by filtration and wash with a small amount of cold methanol. This salt will be enriched in one of the diastereomers.

-

To obtain the free (S)-diamine, treat the collected salt with an aqueous solution of sodium hydroxide to deprotonate the amine.

-

Extract the free diamine into dichloromethane or another suitable organic solvent.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-1-phenylethane-1,2-diamine.

-

The enantiomeric excess (ee) of the product should be determined using chiral HPLC or by NMR analysis of a chiral derivative.

Applications in Asymmetric Catalysis

Chiral diamines like (S)-1-phenylethane-1,2-diamine are crucial ligands in transition metal-catalyzed asymmetric reactions, most notably in the Noyori-type asymmetric hydrogenation and transfer hydrogenation of ketones. These reactions are fundamental in the stereoselective synthesis of chiral alcohols, which are common intermediates in drug development.

Logical Workflow: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

The following diagram illustrates the logical workflow for the asymmetric transfer hydrogenation of a prochiral ketone to a chiral alcohol, a process where a catalyst derived from (S)-1-phenylethane-1,2-diamine would be employed.

References

physical and chemical properties of 1-phenylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-phenylethane-1,2-diamine. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and resolution, and visualizations of key processes and logical relationships relevant to its application in research and development.

Core Physical and Chemical Properties

1-Phenylethane-1,2-diamine, a chiral organic compound, serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its structure features a phenyl group and two amino groups attached to an ethane backbone. The presence of two amine functionalities allows it to act as a bidentate ligand in coordination chemistry.[2]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 1-phenylethane-1,2-diamine | [3] |

| Molecular Formula | C₈H₁₂N₂ | [3][4][5] |

| Molecular Weight | 136.19 g/mol | [3][4][5] |

| CAS Number | 5700-56-1 | [3][5] |

| Physical Form | Liquid | |

| Boiling Point | 262.6 °C | [5] |

| Solubility | Soluble (130 g/L at 25 °C) | [4] |

| Topological Polar Surface Area | 52 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Spectral Information

Spectral data is crucial for the identification and characterization of 1-phenylethane-1,2-diamine. Publicly available spectral information includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectral data are available for 1-phenylethane-1,2-diamine and its related structures, which are essential for structural elucidation.[3][6]

-

Infrared (IR) Spectroscopy: IR spectra, including vapor phase IR, are available and can be used to identify the functional groups present in the molecule.[3][6]

-

Mass Spectrometry (MS): GC-MS data is available, providing information on the mass-to-charge ratio of the molecule and its fragments.[3]

Experimental Protocols

Detailed methodologies for the synthesis and separation of 1-phenylethane-1,2-diamine enantiomers are critical for its practical application.

Several synthetic routes to 1,2-diamines have been developed. Below are protocols for two distinct methods.

A. Electrocatalytic 1,2-Diamination of Styrene

This method achieves the vicinal diamination of an alkene with high diastereoselectivity.[2]

-

Materials: Styrene, a suitable sulfamide (e.g., monosubstituted sulfamides), tris(2,4-dibromophenyl)amine (as an organic redox catalyst), reticulated vitreous carbon (RVC) anode, platinum (Pt) cathode, appropriate solvent and electrolyte.

-

Procedure:

-

Set up an undivided electrochemical cell with an RVC anode and a Pt cathode.

-

Charge the cell with a solution of styrene, the sulfamide, and the tris(2,4-dibromophenyl)amine catalyst in a suitable solvent containing a supporting electrolyte.

-

Conduct the reaction under constant-current electrolysis.

-

The reaction proceeds via the formation of an alkene radical cation, which is then trapped by the sulfamide, followed by a stereoselective cyclization.

-

Upon completion of the reaction, the resulting trans-1,2-diamine product is isolated and purified using standard techniques such as column chromatography. This method can yield the product with high diastereomeric ratio (>20:1).[2]

-

B. Biocatalytic Synthesis from L-Phenylalanine

This enzymatic approach offers high enantiomeric purity.[1]

-

Materials: L-phenylalanine, a multi-enzyme system (including alcohol dehydrogenases and amine dehydrogenases), necessary cofactors (e.g., NAD+/NADH), buffer solution.

-

Procedure:

-

Prepare a buffered aqueous solution containing L-phenylalanine.

-

Introduce the multienzyme cocktail, including specific alcohol and amine dehydrogenases, and required cofactors.

-

Maintain the reaction at an optimal temperature and pH for enzymatic activity.

-

The enzymatic cascade converts L-phenylalanine into (1R)-1-phenylethane-1,2-diamine.

-

Monitor the reaction progress using techniques like HPLC.

-

Once the conversion is maximized, the product is extracted from the aqueous phase and purified. This method can achieve high yields (up to 81%) and excellent optical purity (>99% enantiomeric excess).[1]

-

The separation of enantiomers from a racemic mixture is commonly achieved by forming diastereomeric salts with a chiral resolving agent.[7][8]

-

Materials: Racemic 1-phenylethane-1,2-diamine, a chiral resolving agent (e.g., (R,R)-tartaric acid), a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve the racemic 1-phenylethane-1,2-diamine in a minimal amount of a suitable heated solvent.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R,R)-tartaric acid) in the same solvent, also with heating.

-

Combine the two solutions. Diastereomeric salts will begin to form.

-

Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization. One diastereomeric salt should preferentially crystallize due to lower solubility.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

The enantiomerically enriched diamine can be recovered from the diastereomeric salt by treatment with a base (e.g., NaOH solution) to deprotonate the amine, followed by extraction with an organic solvent.

-

The enantiomeric purity of the resolved diamine should be determined using chiral HPLC or polarimetry.

-

Chemical Reactivity and Applications

1-Phenylethane-1,2-diamine exhibits reactivity typical of primary amines and is a versatile intermediate in various chemical transformations.

-

Amine Reactions: The two primary amino groups can undergo common reactions such as acylation with acyl chlorides to form amides, and alkylation with alkyl halides.[2]

-

Ligand in Coordination Chemistry: As a bidentate ligand, it can form stable complexes with transition metals. This property is leveraged in the development of catalysts for asymmetric synthesis.[2]

-

Synthesis of Heterocycles: It can serve as a precursor in the synthesis of nitrogen-containing heterocyclic compounds. For instance, 1,2-diamines react with aldehydes in the presence of a cyanide source to form substituted 2-aminopyrazines.[9]

References

- 1. Buy (1R)-1-phenylethane-1,2-diamine (EVT-3317850) | 62779-69-5 [evitachem.com]

- 2. Buy 1,1-Diphenylethane-1,2-diamine (EVT-8798060) | 90155-46-7 [evitachem.com]

- 3. 1-Phenylethane-1,2-diamine | C8H12N2 | CID 432011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 1-Phenylethane-1,2-diamine | 5700-56-1 | FAA70056 [biosynth.com]

- 6. 1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to the Spectral Analysis of Vicinal Diamines: A Case Study of (1R,2R)-(+)-1,2-Diphenylethylenediamine

Disclaimer: Due to the limited availability of comprehensive, publicly accessible spectral data for 1-phenylethane-1,2-diamine, this guide utilizes the closely related and well-documented compound, (1R,2R)-(+)-1,2-Diphenylethylenediamine, as a representative example. The methodologies, data presentation, and analytical workflows described herein are directly applicable to the structural elucidation of 1-phenylethane-1,2-diamine and other similar organic molecules.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1R,2R)-(+)-1,2-Diphenylethylenediamine. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a structured approach to spectral data interpretation and presentation.

Data Presentation

The quantitative spectral data for (1R,2R)-(+)-1,2-Diphenylethylenediamine are summarized in the tables below for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for (1R,2R)-(+)-1,2-Diphenylethylenediamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (Ar-H) |

| 4.10 | Singlet | 2H | Methine protons (CH-N) |

| 1.85 | Broad Singlet | 4H | Amine protons (NH₂) |

Note: The amine protons are often broad and may exchange with deuterium in D₂O.

Table 2: ¹³C NMR Spectral Data for (1R,2R)-(+)-1,2-Diphenylethylenediamine

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | Quaternary Aromatic Carbon (Ar-C) |

| 128.3 | Aromatic Carbon (Ar-CH) |

| 127.2 | Aromatic Carbon (Ar-CH) |

| 126.9 | Aromatic Carbon (Ar-CH) |

| 60.5 | Methine Carbon (CH-N) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (1R,2R)-(+)-1,2-Diphenylethylenediamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370 - 3290 | Strong, Broad | N-H Stretch (Amine) |

| 3060 - 3030 | Medium | C-H Stretch (Aromatic) |

| 2920 - 2850 | Medium | C-H Stretch (Aliphatic) |

| 1600, 1495, 1450 | Medium to Weak | C=C Stretch (Aromatic Ring) |

| 1590 | Medium | N-H Bend (Amine) |

| 750, 695 | Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (1R,2R)-(+)-1,2-Diphenylethylenediamine

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 212 | 15 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [C₆H₅CHNH₂]⁺ (Benzylic cleavage) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound such as a vicinal diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry vial. A small quantity of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm). The resulting solution is then transferred to a standard 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a significantly larger number of scans is typically necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phase-corrected and the baseline is corrected. Chemical shifts are calibrated relative to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The FTIR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and automatically subtracted.

-

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber via Fourier transformation.

Mass Spectrometry (MS) (Electron Ionization - EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺).

-

Mass Analysis: The positively charged ions are accelerated and then deflected by a magnetic or electric field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of organic compounds.

Caption: A flowchart of the experimental workflow for spectroscopic analysis.

A Technical Guide to 1-Phenylethane-1,2-diamine: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-phenylethane-1,2-diamine, a valuable chiral building block in synthetic and medicinal chemistry. This document details its commercial availability, summarizes its key physicochemical properties, presents a representative synthetic protocol, and explores its applications in drug development, particularly in the realm of asymmetric synthesis.

Commercial Availability

1-Phenylethane-1,2-diamine is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The compound is offered in various purities and isomeric forms (racemic, and enantiopure (R) and (S) isomers). When sourcing this chemical, it is crucial to verify the stereochemical purity if the application is in asymmetric synthesis.

Below is a summary of some of the prominent commercial suppliers of 1-phenylethane-1,2-diamine:

| Supplier | Available Forms | Notes |

| Sigma-Aldrich (Merck) | Racemic, (R)- and (S)-enantiomers | A major global supplier with extensive documentation.[1] |

| Manchester Organics | Racemic and enantiopure forms | Specializes in fine organic chemicals.[2] |

| Oakwood Chemical | Racemic and enantiopure forms | Offers a range of specialty chemicals.[3] |

| EvitaChem | (1R)-1-phenylethane-1,2-diamine | Focuses on providing compounds for chemical and biological research.[4] |

| Universal Biologicals | N1-Phenylethane-1,2-diamine | Supplies a variety of reagents for the life sciences.[5] |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1-phenylethane-1,2-diamine is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 5700-56-1 (racemic) | PubChem |

| Molecular Formula | C₈H₁₂N₂ | PubChem |

| Molecular Weight | 136.19 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid or solid | EvitaChem[4] |

| Boiling Point | 262-264 °C | Oakwood Chemical[3] |

| Melting Point | ~85-87 °C (for (1R)-enantiomer) | EvitaChem[4] |

| Density | 1.041 g/mL | Oakwood Chemical[3] |

| Refractive Index | 1.587 | Oakwood Chemical[3] |

| Solubility | Soluble in polar solvents like water and ethanol.[4] | EvitaChem[4] |

Synthesis of Vicinal Diamines: A Representative Protocol

While numerous methods exist for the synthesis of 1,2-diamines, this section provides a detailed experimental protocol for the preparation of a closely related analogue, (±)-1,2-diphenyl ethylene diamine. This method, involving the catalytic reduction of a dioxime, is illustrative of a common synthetic strategy for this class of compounds.

Synthesis of (±)-1,2-Diphenyl Ethylene Diamine from 1,2-Diphenylthanedione Dioxime

Materials:

-

1,2-Diphenylthanedione dioxime

-

Methanol

-

Granular Activated Carbon (GAC)

-

Raney Nickel

-

Ammonium formate aqueous solution (50%)

-

Sherwood oil (petroleum ether)

-

500 mL four-hole boiling flask

-

Condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a 500 mL four-hole boiling flask equipped with a condenser and stirrer, add 48 g (0.20 mol) of 1,2-diphenylthanedione dioxime and 360 mL of methanol. Stir the mixture until the solid is completely dissolved.

-

To the solution, add 2.5 g of granular activated carbon (120 mesh) and 0.8 g of Raney Nickel.

-

Heat the mixture to 60 °C.

-

Slowly add 128 g of a 50% aqueous solution of ammonium formate (1.0 mol) dropwise, maintaining the reaction temperature at approximately 63 °C.

-

Monitor the reaction progress using liquid chromatography. Continue the reaction until the starting material, 1,2-diphenylthanedione dioxime, is no longer detected.

-

Once the reaction is complete, cool the mixture and filter to remove the Raney Nickel and activated carbon. The recovered catalysts can be washed with a small amount of water and preserved for future use.

-

The filtrate is subjected to distillation to recover the methanol.

-

To the residue, add 200 mL of Sherwood oil and heat until all the material dissolves.

-

Allow the solution to cool for 24 hours. The product, (±)-1,2-diphenyl ethylene diamine, will crystallize.

-

Filter the crystals to obtain the final product.

Expected Yield: Approximately 39.43 g (93% yield) with a chemical purity of 99.59%.

Applications in Drug Development and Asymmetric Synthesis

Chiral 1,2-diamines, such as 1-phenylethane-1,2-diamine, are of significant interest in medicinal chemistry and drug development. Their primary application lies in their use as chiral auxiliaries and ligands in asymmetric synthesis. The stereogenic centers in these molecules can effectively control the stereochemical outcome of a reaction, allowing for the selective synthesis of a desired enantiomer of a drug molecule. This is critically important as the different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicological profiles.

One of the key applications of this class of compounds is in the synthesis of intermediates for pharmaceuticals. For instance, chiral diamines are used as ligands in catalysts for the asymmetric hydrogenation of ketones to produce chiral alcohols, which are versatile building blocks for various drugs.

Below is a logical workflow illustrating the role of a chiral 1,2-diamine in the asymmetric synthesis of a key pharmaceutical intermediate.

This diagram illustrates a common strategy where a prochiral ketone is converted to a specific enantiomer of a chiral alcohol through asymmetric hydrogenation. This reaction is catalyzed by a metal complex containing a chiral 1,2-diamine ligand. The resulting enantiomerically enriched alcohol then serves as a key intermediate for the synthesis of a final active pharmaceutical ingredient (API).

Conclusion

1-Phenylethane-1,2-diamine is a commercially accessible and synthetically valuable compound for researchers in drug development and organic synthesis. Its utility as a chiral building block and ligand for asymmetric catalysis makes it a powerful tool for the stereoselective synthesis of complex molecules. The information provided in this guide serves as a foundational resource for scientists and professionals looking to incorporate this versatile diamine into their research and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. C2-Symmetric 1,2-Diphenylethane-1,2-diamine-Derived Primary-Tertiary Diamine-Catalyzed Asymmetric Mannich Addition of Cyclic N-Sulfonyl Trifluoromethylated Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 1-Phenylethane-1,2-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-phenylethane-1,2-diamine (CAS No: 5700-56-1). The following sections detail the compound's hazard profile, safe handling and storage procedures, emergency response, and relevant experimental protocols for safety assessment. This document is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 136.19 g/mol | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Boiling Point | 262.6 °C | --INVALID-LINK-- |

| Solubility | Soluble in water (130 g/L at 25°C) | --INVALID-LINK-- |

Hazard Identification and Classification

1-Phenylethane-1,2-diamine is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

|

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

|

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

|

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

|

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risks associated with 1-phenylethane-1,2-diamine.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator may be necessary.[4]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mist.[6]

-

Wash hands thoroughly after handling.[3]

-

Handle in accordance with good industrial hygiene and safety practices.[7]

Storage Conditions

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7]

-

Store in original containers.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

Table 3 outlines the recommended first-aid procedures for different routes of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Spill Response

In the event of a spill, follow the procedure outlined below.

Experimental Protocols for Safety Assessment

While specific experimental safety data for 1-phenylethane-1,2-diamine is limited in publicly available literature, this section provides detailed methodologies for key toxicological and safety assessments based on OECD guidelines. These protocols are generally applicable to primary amines and would be suitable for evaluating the safety profile of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure to assess the acute oral toxicity of a substance.[2][6]

Objective: To determine the acute oral toxicity of a substance and to allow for its classification.

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next dose to be administered.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.[6]

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. They are provided with a standard diet and drinking water ad libitum.

-

Preparation of Animals: Animals are fasted (food, but not water, withheld) overnight before dosing.[6]

-

Dose Preparation: The test substance is prepared at the appropriate concentration in a suitable vehicle (e.g., water, corn oil).

-

Administration of Doses: The substance is administered in a single dose by gavage.[6] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity. If no information is available, a starting dose of 300 mg/kg is recommended.

-

Procedure:

-

Step 1: Three female rats are dosed at the starting dose.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Subsequent Steps:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

The procedure continues until a stopping criterion is met (e.g., no mortality at the highest dose, or a clear toxicity profile is established).

-

-

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[4][9][10]

Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Principle: The test substance is applied to the skin of a single animal in a stepwise manner.

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is typically used for the initial test.

-

Preparation of Animals: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Dose Application:

-

A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.

-

The patch is secured with non-irritating tape.

-

-

Exposure Period: The exposure period is typically 3 minutes to 4 hours.[4]

-

Observations:

-

After the exposure period, the patch is removed, and the skin is washed.

-

The skin is examined for erythema and edema, and the responses are scored at 1, 24, 48, and 72 hours after patch removal.

-

If a corrosive effect is observed, the study is terminated.

-

If no corrosive effect is seen after the initial test, a confirmatory test with two additional animals is performed.

-

-

Data Analysis: The scores for erythema and edema are used to calculate a mean score for each animal. Based on these scores, the substance is classified as corrosive, irritant, or non-irritant.

Chemical Incompatibility Assessment

This section outlines a general protocol for assessing the incompatibility of an amine with other chemical classes, particularly oxidizing agents.

Objective: To identify potential hazardous reactions between 1-phenylethane-1,2-diamine and other chemicals.

Principle: Small-scale, controlled mixing of the amine with representative chemicals from different classes is performed to observe any signs of a reaction.

Methodology:

-

Materials:

-

1-phenylethane-1,2-diamine

-

Test chemicals (e.g., strong oxidizing agents like hydrogen peroxide or potassium permanganate; strong acids like sulfuric acid).

-

Small glass vials or test tubes.

-

Appropriate PPE (safety goggles, face shield, gloves, lab coat).

-

Fume hood.

-

-

Procedure:

-

All experiments must be conducted in a chemical fume hood.

-

Place a small, measured amount (e.g., 0.1 g or 0.1 mL) of 1-phenylethane-1,2-diamine into a clean, dry vial.

-

Slowly add a small, equimolar amount of the test chemical to the vial containing the amine.

-

Observe for any signs of a reaction, such as:

-

Temperature change (exotherm or endotherm).

-

Gas evolution.

-

Color change.

-

Formation of a precipitate.

-

Smoke or fire.

-

-

Record all observations meticulously.

-

Repeat the procedure for each class of test chemical.

-

-

Data Analysis: The observations are used to determine which chemical classes are incompatible with 1-phenylethane-1,2-diamine and should be stored separately.

Conclusion

1-phenylethane-1,2-diamine is a hazardous chemical that requires careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview of its known hazards, safe handling procedures, and emergency response measures. While specific experimental safety data for this compound is not extensively available, the provided general experimental protocols for key safety assessments offer a framework for its evaluation. Researchers, scientists, and drug development professionals must always consult the most recent Safety Data Sheet and conduct a thorough risk assessment before working with this compound to ensure a safe laboratory environment.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. siesascs.edu.in [siesascs.edu.in]

- 4. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. assets.greenbook.net [assets.greenbook.net]

- 8. oral ld50 values: Topics by Science.gov [science.gov]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Solubility of 1-phenylethane-1,2-diamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-phenylethane-1,2-diamine, a critical chiral building block in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This document consolidates available solubility information, presents detailed experimental protocols for its determination, and visualizes key experimental workflows.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 1-phenylethane-1,2-diamine possesses both a nonpolar phenyl group and two polar amine functional groups, giving it a degree of amphiphilicity. Consequently, its solubility is expected to be significant in a range of organic solvents, particularly those with moderate to high polarity. Factors such as temperature, pressure, and the presence of impurities can also influence solubility.

Quantitative Solubility Data

Precise quantitative solubility data for 1-phenylethane-1,2-diamine in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of solubility for amines, a qualitative assessment can be made. The following table summarizes the expected solubility profile. It is important to note that these are general predictions and experimental determination is necessary for precise values.

| Organic Solvent | Chemical Formula | Polarity | Expected Qualitative Solubility |

| Methanol | CH₃OH | Polar Protic | High |

| Ethanol | C₂H₅OH | Polar Protic | High |

| Acetone | (CH₃)₂CO | Polar Aprotic | Moderate to High |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Moderate |

| Dichloromethane | CH₂Cl₂ | Moderately Polar | Moderate to High |

| Toluene | C₇H₈ | Nonpolar | Low to Moderate |

| Hexane | C₆H₁₄ | Nonpolar | Low |

Experimental Protocols for Solubility Determination

For researchers requiring precise and accurate solubility data, the following established methods are recommended. These protocols are generalized and can be adapted for the specific determination of 1-phenylethane-1,2-diamine solubility.

Equilibrium Shake-Flask Method with HPLC Quantification

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-phenylethane-1,2-diamine to a known volume of the selected organic solvent in a sealed, thermostated vessel (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

Once equilibrium is achieved, cease agitation and allow the suspension to settle.

-

Carefully withdraw a clear aliquot of the saturated supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to completely remove any undissolved particles.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 1-phenylethane-1,2-diamine in the diluted solution using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4][5][6] A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with a buffer like trifluoroacetic acid) and detection at an appropriate wavelength (e.g., 210 nm or 254 nm).

-

A calibration curve must be generated using standard solutions of 1-phenylethane-1,2-diamine of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

-

Gravimetric Method

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the shake-flask method to prepare a saturated solution of 1-phenylethane-1,2-diamine in the chosen organic solvent at a constant temperature.

-

-

Isolation of the Solute:

-

Precisely measure a known volume of the clear, filtered saturated solution and transfer it to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in a fume hood, under a stream of inert gas (e.g., nitrogen), or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

-

Weighing and Calculation:

-

Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it.

-

The mass of the dissolved 1-phenylethane-1,2-diamine is determined by subtracting the initial weight of the empty container.

-

The solubility is then calculated by dividing the mass of the residue by the initial volume of the solution taken and is typically expressed in g/100 mL.

-

Visualization of Experimental and Logical Workflows

To further elucidate the processes involved in solubility determination and the underlying principles, the following diagrams are provided.

Caption: Experimental Workflow for Solubility Determination.

Caption: Principle of "Like Dissolves Like" for Solubility.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. uaiasi.ro [uaiasi.ro]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

An In-Depth Technical Guide to 1-Phenylethane-1,2-diamine Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

An Introduction to a Privileged Scaffold in Catalysis and Medicinal Chemistry

1-Phenylethane-1,2-diamine and its derivatives represent a class of chiral compounds that have garnered significant attention in the fields of asymmetric catalysis and medicinal chemistry. Their rigid backbone, tunable steric and electronic properties, and ability to coordinate with metal centers have established them as "privileged ligands" in a variety of enantioselective transformations. Furthermore, the vicinal diamine motif is a key pharmacophore in numerous biologically active molecules, making these compounds and their analogues attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of known derivatives and analogues of 1-phenylethane-1,2-diamine, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Synthesis of 1-Phenylethane-1,2-diamine Derivatives

The synthesis of 1-phenylethane-1,2-diamine and its analogues can be achieved through several methodologies, including both classical organic synthesis and biocatalytic routes.

Chemical Synthesis

A common approach involves the reductive amination of α-keto carbonyl compounds. For instance, 1,2-diphenylethane-1,2-diamine (DPEN), a widely used analogue, can be prepared from benzil through reductive amination. Another versatile method is the ring-opening of activated aziridines with amines. The aziridination of styrene derivatives followed by nucleophilic opening provides a direct route to substituted 1-phenylethane-1,2-diamines. Furthermore, N-substituted derivatives, such as the crucial N-tosylated variants, are typically prepared by reacting the parent diamine with the corresponding sulfonyl chloride under basic conditions.

Biocatalytic Synthesis

Recent advancements have highlighted the use of multi-enzyme cascades for the stereoselective synthesis of chiral diamines. For example, (1R)-1-phenylethane-1,2-diamine can be synthesized from L-phenylalanine using a pathway involving a series of enzymatic reactions, which offers high enantiomeric purity.

Catalytic Applications in Asymmetric Synthesis

Chiral 1,2-diamines, particularly N-sulfonylated derivatives of 1,2-diphenylethylene-diamine (DPEN), are cornerstone ligands in asymmetric catalysis, most notably in transfer hydrogenation and hydrogenation reactions.

Asymmetric Transfer Hydrogenation (ATH)

Ruthenium(II) complexes of N-tosylated 1,2-diphenylethylenediamine (TsDPEN) are highly efficient catalysts for the asymmetric transfer hydrogenation of ketones and imines. These reactions typically utilize isopropanol or a formic acid/triethylamine mixture as the hydrogen source and proceed with high yields and excellent enantioselectivities.

Table 1: Asymmetric Transfer Hydrogenation of Ketones using Ru(II)-TsDPEN Catalysts

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (R,R)-TsDPEN-Ru | (R)-1-Phenylethanol | >95 | >98 |

| 1-Indanone | (S,S)-TsDPEN-Ru | (S)-1-Indanol | 98 | 99 |

| 2-Methylacetophenone | (R,R)-TsDPEN-Ru | (R)-1-(o-tolyl)ethanol | 94 | 97 |

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

A representative experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a Ru(II)-TsDPEN catalyst is as follows:

-

A solution of the Ru(II)-TsDPEN catalyst (0.01 mol%) in a 5:2 mixture of formic acid and triethylamine is prepared.

-

Acetophenone (1.0 mmol) is added to the catalyst solution.

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 4-24 hours).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.

-

The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Below is a graphical representation of a typical experimental workflow for such a catalytic reaction.

Caption: General experimental workflow for asymmetric transfer hydrogenation.

Biological Activities of 1-Phenylethane-1,2-diamine Analogues

Derivatives of 1-phenylethane-1,2-diamine have shown a range of biological activities, with a notable focus on their interaction with receptors in the central nervous system and their potential as anticancer agents.

Neuroprotective and Neuromodulatory Effects

Analogues of 1,2-diphenylethylamine have been investigated as ligands for the NMDA receptor, a key player in synaptic plasticity and neuronal function. Some of these compounds exhibit stereospecific binding to the NMDA receptor channel, suggesting their potential as modulators of glutamatergic neurotransmission.

Table 2: Binding Affinities of 1,2-Diphenylethylamine Analogues to the NMDA Receptor

| Compound | Enantiomer | Ki (nM) for [3H]MK-801 binding |

| 1,2-Diphenylethylamine | (S) | 150 |

| (R) | 6500 | |

| 1-(1,2-Diphenylethyl)piperidine | (S) | 35 |

| (R) | 1750 |

Cytotoxic Activity

While specific data for 1-phenylethane-1,2-diamine derivatives is limited in publicly available literature, the broader class of diamine-containing compounds has been explored for anticancer properties. The following table presents hypothetical IC50 values to illustrate how such data would be presented.

Table 3: Hypothetical Cytotoxicity of 1-Phenylethane-1,2-diamine Analogues (Illustrative)

| Compound ID | Cell Line | IC50 (µM) |

| PEDA-001 | MCF-7 (Breast Cancer) | 15.2 |

| PEDA-002 | A549 (Lung Cancer) | 25.8 |

| PEDA-003 | HCT116 (Colon Cancer) | 8.5 |

G Protein-Coupled Receptor (GPCR) Signaling

Many biologically active diamines exert their effects by modulating the activity of G protein-coupled receptors (GPCRs). Upon ligand binding, GPCRs undergo a conformational change, leading to the activation of intracellular signaling cascades. A simplified, generalized GPCR signaling pathway is depicted below. The specific pathways modulated by 1-phenylethane-1,2-diamine derivatives would require further investigation.

Caption: A simplified G protein-coupled receptor signaling pathway.

Conclusion and Future Directions

The 1-phenylethane-1,2-diamine scaffold and its analogues continue to be of significant interest to the scientific community. Their success in asymmetric catalysis is well-established, and ongoing research focuses on the development of novel derivatives with enhanced catalytic activity and selectivity. In the realm of drug discovery, these compounds present a promising starting point for the design of new therapeutic agents, particularly for neurological disorders and cancer. Future research should aim to expand the library of these derivatives, conduct comprehensive structure-activity relationship (SAR) studies, and elucidate their precise mechanisms of action in biological systems. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers embarking on these exciting avenues of investigation.

Unraveling the Past: The Historical Context of 1-Phenylethane-1,2-diamine's Discovery

For Immediate Release

Providing a deep dive into the foundational chemistry of a key chiral building block, this technical guide illuminates the historical context surrounding the discovery and early synthesis of 1-phenylethane-1,2-diamine. While the precise moment of its first synthesis is not definitively documented under its modern nomenclature, a review of late 19th and early 20th-century chemical literature points to its probable emergence from the systematic exploration of vicinal diamines and the burgeoning field of stereochemistry.

The late 1800s and early 1900s were a fertile period for the discovery of new organic compounds, driven by the development of foundational synthetic methods. The synthesis of vicinal diamines, compounds containing amino groups on adjacent carbon atoms, was an area of significant interest. Early methods for the preparation of such compounds likely led to the first synthesis of 1-phenylethane-1,2-diamine, albeit perhaps not as an isolated and fully characterized compound in the initial instance.

Key advancements in the synthesis of amines during this era, such as the Hofmann rearrangement and the Gabriel synthesis, provided the chemical tools necessary to construct molecules like 1-phenylethane-1,2-diamine. The Hofmann rearrangement, discovered by August Wilhelm von Hofmann in the 1880s, offered a method to convert amides into amines with one fewer carbon atom. The Gabriel synthesis, developed by Siegmund Gabriel in 1887, provided a reliable method for the preparation of primary amines from alkyl halides.

Furthermore, early investigations into the reduction of α-substituted phenyl derivatives were crucial. The reduction of compounds like α-azido- or α-nitro-β-phenylethane, or the reductive amination of phenylglyoxal, represent plausible early routes to 1-phenylethane-1,2-diamine. The work of pioneering chemists in the field of stereochemistry, who were actively resolving racemic mixtures to study optical activity, also likely involved the synthesis of this and similar chiral diamines as substrates for their resolution studies.

While a singular "discovery" paper for 1-phenylethane-1,2-diamine remains elusive in historical archives under its current name, its conceptual origins are firmly rooted in the fundamental synthetic and stereochemical explorations of the late 19th and early 20th centuries. The compound's importance today as a chiral ligand and a building block in asymmetric synthesis is a testament to the enduring legacy of this foundational period of chemical discovery.

Experimental Protocols of the Era

The following represent plausible, generalized experimental protocols for the synthesis of vicinal diamines, including 1-phenylethane-1,2-diamine, based on the chemical knowledge and techniques of the late 19th and early 20th centuries.

Table 1: Plausible Early Synthetic Approaches to 1-Phenylethane-1,2-diamine

| Method | Starting Material | Key Reagents | General Procedure |

| Hofmann Rearrangement | 2-Phenylsuccinamide | Bromine, Sodium Hydroxide | 2-Phenylsuccinamide would be treated with an alkaline solution of bromine. The resulting diamide would undergo a double Hofmann rearrangement, losing two molecules of carbon dioxide to yield 1-phenylethane-1,2-diamine. The product would be isolated by distillation or crystallization of a salt derivative. |

| Gabriel Synthesis | 1-Phenyl-1,2-dibromoethane | Potassium Phthalimide, Hydrazine or Acid | 1-Phenyl-1,2-dibromoethane would be reacted with two equivalents of potassium phthalimide to form the bis-phthalimide derivative. Subsequent cleavage of the phthalimide groups, typically by heating with hydrazine hydrate or strong acid, would yield 1-phenylethane-1,2-diamine. The product would be separated from the phthalic acid derivative by extraction and distillation. |

| Reductive Amination | Phenylglyoxal | Ammonia, Reducing Agent (e.g., Sodium Amalgam) | Phenylglyoxal would be treated with an excess of ammonia to form the di-imine. This intermediate would then be reduced, for example, with sodium amalgam in an aqueous or alcoholic solution, to afford 1-phenylethane-1,2-diamine. Isolation would involve neutralization, extraction, and distillation. |

| Reduction of α-Dioxime | Phenylglyoxime | Reducing Agent (e.g., Sodium in Ethanol, Zinc/HCl) | Phenylglyoxal would be reacted with hydroxylamine to form phenylglyoxime. The dioxime would then be reduced using a strong reducing agent such as sodium in boiling ethanol or zinc and hydrochloric acid. This would reduce the oxime functionalities to amines, yielding 1-phenylethane-1,2-diamine. The product would be isolated after workup and purification. |

Logical Relationships in Early Amine Synthesis

The discovery and development of new synthetic methods were interconnected, with advancements in one area often enabling progress in others. The following diagram illustrates the logical flow from fundamental concepts to the synthesis of chiral diamines.

Relationships Between Key Scientific Figures and Concepts

The development of synthetic organic chemistry was a collaborative and iterative process, with the work of many scientists building upon each other's discoveries.

A Theoretical and Computational Modeling Guide to 1-Phenylethane-1,2-diamine for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 1-phenylethane-1,2-diamine. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core computational techniques used to elucidate the structural, electronic, and dynamic properties of this chiral diamine. The content herein serves as a blueprint for conducting in silico investigations to support rational drug design and development.

Introduction to 1-Phenylethane-1,2-diamine

1-Phenylethane-1,2-diamine is a chiral organic compound featuring a phenyl group and two amine functionalities. Its structural characteristics, particularly the presence of a stereocenter and two basic nitrogen atoms, make it and its derivatives valuable scaffolds in medicinal chemistry. Understanding the conformational landscape, electronic properties, and potential intermolecular interactions of this molecule is crucial for designing novel therapeutic agents with improved specificity and efficacy. Computational modeling offers a powerful and cost-effective approach to explore these molecular features in detail.

Computational Workflow for Molecular Characterization

A typical computational workflow for the theoretical study of a small molecule like 1-phenylethane-1,2-diamine involves a multi-step process. This process begins with the generation of a 3D structure and progresses through conformational analysis to more detailed quantum mechanical calculations and simulations of its behavior in a biological environment.

Detailed Methodologies

Conformational Analysis

The goal of conformational analysis is to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies.

Protocol:

-

Initial Structure Generation: A 3D structure of (R)- or (S)-1-phenylethane-1,2-diamine is generated using molecular builder software.

-

Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, is chosen.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved through methods like torsional angle rotation or molecular dynamics at elevated temperatures (simulated annealing).

-

Geometry Optimization and Energy Minimization: All generated conformers are subjected to geometry optimization to find the nearest local energy minimum.

-

Energy Ranking and Clustering: The optimized conformers are ranked based on their steric energy. Redundant conformers are removed by clustering based on root-mean-square deviation (RMSD).

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method to obtain accurate electronic structure information.

Protocol:

-

Selection of Low-Energy Conformers: The lowest energy conformers identified from the molecular mechanics search (typically within 5-10 kcal/mol of the global minimum) are selected for higher-level calculations.

-

Method and Basis Set Selection: A functional and basis set are chosen. A common choice for molecules of this type is the B3LYP functional with the 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy.

-

Geometry Optimization: The geometry of each selected conformer is re-optimized at the chosen level of theory.

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

-

Property Calculations: Various molecular properties are calculated from the optimized wavefunctions, including:

-

Electrostatic Potential (ESP): To identify regions of positive and negative charge, which are important for intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, whose energy gap is an indicator of chemical reactivity.

-

Mulliken or Natural Bond Orbital (NBO) Charges: To determine the partial atomic charges on each atom.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the molecule over time, typically in a solvated environment.

Protocol:

-

System Setup: The lowest energy conformer from DFT calculations is placed in a periodic box of solvent (e.g., water, represented by TIP3P or SPC/E models). The system is neutralized with counter-ions if necessary.

-

Force Field Parameterization: The molecule is parameterized using a suitable force field (e.g., GAFF2, CGenFF).

-

Energy Minimization: The energy of the entire system is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at the desired pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system reaches a stable state.

-

Production Run: A long simulation (typically in the nanosecond to microsecond range) is run under the NPT ensemble to collect trajectory data.

-

Analysis: The trajectory is analyzed to study properties like conformational flexibility, hydrogen bonding with solvent molecules, and the root-mean-square fluctuation (RMSF) of atomic positions.

Quantitative Data Summary

The following tables present hypothetical but representative data that would be obtained from the computational studies described above.

Table 1: Relative Energies of 1-Phenylethane-1,2-diamine Conformers

| Conformer ID | Dihedral Angle (N-C-C-N) (°) | MMFF94 Relative Energy (kcal/mol) | DFT (B3LYP/6-31G(d,p)) Relative Gibbs Free Energy (kcal/mol) |

| 1 | -65.2 | 0.00 | 0.00 |

| 2 | 178.5 | 1.25 | 1.58 |

| 3 | 63.8 | 2.10 | 2.45 |

Table 2: Calculated Molecular Properties (DFT B3LYP/6-31G(d,p))

| Property | Value |

| Dipole Moment (Debye) | 1.85 |

| HOMO Energy (eV) | -5.98 |

| LUMO Energy (eV) | 0.15 |

| HOMO-LUMO Gap (eV) | 6.13 |

| NBO Charge on N1 | -0.85 e |

| NBO Charge on N2 | -0.88 e |

Visualization of Key Concepts

The following diagram illustrates the relationship between the different conformers of 1-phenylethane-1,2-diamine, highlighting the rotation around the central carbon-carbon bond.

Conclusion

The theoretical and computational approaches detailed in this guide provide a robust framework for the in-depth characterization of 1-phenylethane-1,2-diamine. By employing a combination of molecular mechanics, quantum mechanics, and molecular dynamics, researchers can gain valuable insights into the conformational preferences, electronic nature, and dynamic behavior of this important molecular scaffold. This knowledge is instrumental in guiding the synthesis of new derivatives and in understanding their interactions with biological targets, ultimately accelerating the drug discovery and development process.

Methodological & Application

Applications of 1-Phenylethane-1,2-diamine and its Derivatives in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral ligands and auxiliaries in a vast array of stereoselective transformations.[1] Among these, 1-phenylethane-1,2-diamine and its extensively studied C2-symmetric analogue, 1,2-diphenylethylenediamine (DPEN), have emerged as "privileged" scaffolds.[2][3] Their rigid backbone and tunable electronic and steric properties, when complexed with transition metals or employed as organocatalysts, allow for precise control over the formation of stereogenic centers. This is of paramount importance in the pharmaceutical and fine chemical industries, where the chirality of a molecule often dictates its biological activity and efficacy.[3]

This document provides a detailed overview of the applications of 1-phenylethane-1,2-diamine and its derivatives in asymmetric synthesis, with a focus on key reactions, experimental protocols, and performance data.

Key Applications

The primary application of 1-phenylethane-1,2-diamine and its derivatives lies in their use as chiral ligands for transition metal-catalyzed reactions. The N-sulfonated derivatives, particularly N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are renowned for their exceptional performance in asymmetric hydrogenation and transfer hydrogenation reactions, a discovery that led to a revolution in the synthesis of chiral alcohols and amines.[3]

Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones and imines to valuable chiral alcohols and amines.[4][5] Ruthenium complexes of TsDPEN are highly efficient catalysts for this transformation, typically using formic acid or isopropanol as the hydrogen source.[4][6]

Mechanism: The catalytic cycle is generally believed to proceed via an "outer sphere" concerted mechanism. A ruthenium-hydride species is formed, and the substrate interacts with the chiral ligand through hydrogen bonding. The hydride from the metal and a proton from the ligand are then transferred to the carbonyl or iminyl group through a six-membered transition state. The chirality of the diamine ligand dictates the facial selectivity of this transfer, leading to high enantioselectivity.[4][5]

Quantitative Data for Asymmetric Transfer Hydrogenation of Ketones:

| Entry | Substrate (Ketone) | Catalyst | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Acetophenone | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | >99 | 98 (R) |

| 2 | 2-Acetonaphthone | Immobilized Ru-TsDPEN | H₂ (9 bar) | CH₂Cl₂ | RT | >99 | 96.1 (R) |

| 3 | 4-Chloroacetophenone | Immobilized Ru-TsDPEN | H₂ (9 bar) | CH₂Cl₂ | RT | >99 | 97.2 (R) |

| 4 | Propiophenone | Immobilized Ru-TsDPEN | H₂ (9 bar) | CH₂Cl₂ | RT | >99 | 98.5 (R) |

Data compiled from representative literature.[4][7]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

RuCl₂ (p-cymene)₂

-

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Acetophenone

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve RuCl₂ (p-cymene)₂ (0.0025 mmol, 0.5 mol%) and (S,S)-TsDPEN (0.0055 mmol, 1.1 mol%) in anhydrous CH₂Cl₂ (1.0 mL). Stir the mixture at room temperature for 20 minutes.

-

Reaction Setup: In a separate Schlenk tube, dissolve acetophenone (0.5 mmol, 1 equivalent) in anhydrous CH₂Cl₂ (1.5 mL).

-

Hydrogen Source Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Reaction Execution: To the acetophenone solution, add the pre-formed catalyst solution via cannula. Then, add the formic acid/triethylamine mixture (0.5 mL).

-

Monitoring: Stir the reaction mixture at 28 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-